molecular formula C18H24O4 B15193719 Tricyclodecanedimethanol (2,6)-diacrylate CAS No. 116738-40-0

Tricyclodecanedimethanol (2,6)-diacrylate

Cat. No.: B15193719
CAS No.: 116738-40-0
M. Wt: 304.4 g/mol
InChI Key: LISQVJRGPPEVJK-UHFFFAOYSA-N
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Description

Tricyclodecanedimethanol (2,6)-diacrylate is a unique alicyclic diol with a complex tricyclic structure. This compound is known for its high reactivity and is widely used in the synthesis of various polymers, including polyacrylates, polyesters, epoxy resins, and polyurethanes. Its unique structure imparts excellent adhesion, high tensile strength, heat resistance, weather resistance, and impact resistance to the polymers it forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol (2,6)-diacrylate is typically synthesized using dicyclopentadiene as the starting material. The synthesis process involves several steps, including hydroformylation, hydrogenation, and esterification. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, to facilitate the reactions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process is usually conducted in a batch or continuous mode, depending on the desired production scale. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tricyclodecanedimethanol (2,6)-diacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products:

Scientific Research Applications

Tricyclodecanedimethanol (2,6)-diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricyclodecanedimethanol (2,6)-diacrylate involves its ability to undergo polymerization reactions. The compound’s diacrylate groups react with other monomers to form cross-linked polymer networks. This process is often initiated by heat, light, or chemical initiators, leading to the formation of highly stable and durable polymers. The molecular targets and pathways involved in these reactions include radical polymerization and step-growth polymerization .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique tricyclic structure and the presence of diacrylate groups, which impart superior mechanical properties and chemical resistance to the polymers it forms. This makes it highly valuable in applications requiring high-performance materials .

Properties

CAS No.

116738-40-0

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

[8-(prop-2-enoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate

InChI

InChI=1S/C18H24O4/c1-3-17(19)21-9-11-5-14-12-7-13(10-22-18(20)4-2)15(8-12)16(14)6-11/h3-4,11-16H,1-2,5-10H2

InChI Key

LISQVJRGPPEVJK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1CC2C3CC(C(C3)C2C1)COC(=O)C=C

Origin of Product

United States

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